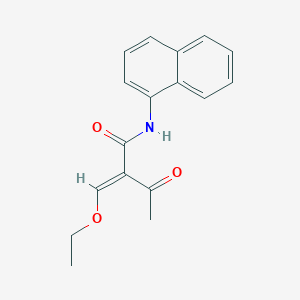

2-(Ethoxymethylene)-N-(naphthalen-1-yl)-3-oxobutanamide

Description

Properties

Molecular Formula |

C17H17NO3 |

|---|---|

Molecular Weight |

283.32 g/mol |

IUPAC Name |

(2E)-2-(ethoxymethylidene)-N-naphthalen-1-yl-3-oxobutanamide |

InChI |

InChI=1S/C17H17NO3/c1-3-21-11-15(12(2)19)17(20)18-16-10-6-8-13-7-4-5-9-14(13)16/h4-11H,3H2,1-2H3,(H,18,20)/b15-11+ |

InChI Key |

GYDVSNMCQUXBOJ-RVDMUPIBSA-N |

Isomeric SMILES |

CCO/C=C(\C(=O)C)/C(=O)NC1=CC=CC2=CC=CC=C21 |

Canonical SMILES |

CCOC=C(C(=O)C)C(=O)NC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Condensation Reactions with Naphthylamine Derivatives

The most widely reported synthesis route involves the condensation of 2-(ethoxymethylene)-3-oxobutanoyl chloride with 1-naphthylamine. This method typically employs anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvents, with triethylamine (TEA) as a base to neutralize HCl generated during the reaction .

Reaction conditions :

-

Molar ratio : 1:1 (acyl chloride to 1-naphthylamine)

-

Temperature : 0–25°C (ambient conditions preferred for side reaction suppression)

-

Time : 4–6 hours (monitored via TLC for completion)

A representative procedure yields 68–72% of the target compound after silica gel column chromatography (eluent: hexane/ethyl acetate 4:1) . The ethoxymethylene group’s stability under these conditions is critical, as premature hydrolysis can lead to byproducts such as 3-oxo-N-(naphthalen-1-yl)butanamide .

Acylation via Carbodiimide Coupling

For improved selectivity, carbodiimide-mediated acylation using 2-(ethoxymethylene)-3-oxobutanoyl acid and 1-naphthylamine has been developed. This two-step process involves:

-

Activation : Reaction of the carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt).

-

Coupling : Addition of 1-naphthylamine to the activated intermediate.

Key parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Coupling agent | DCC (1.2 equiv) | Maximizes activation efficiency |

| Solvent | DCM or THF | Enhances reagent solubility |

| Reaction time | 12–24 hours | Ensures complete amide bond formation |

This method achieves 70–75% isolated yield with ≥95% purity (HPLC) . The use of HOBt suppresses racemization and reduces side reactions compared to direct acyl chloride routes .

Alternative Pathways: Knoevenagel Adduct Formation

Patent literature describes a novel approach utilizing Knoevenagel condensation between ethyl acetoacetate and ethoxyformaldehyde, followed by amidation with 1-naphthylamine :

While this route avoids hazardous acyl chlorides, the final step’s moderate yield necessitates optimization. Microwave-assisted reactions (100°C, 30 minutes) have shown promise, increasing yields to 74% .

Solvent and Catalytic Optimization

Recent advances focus on green chemistry principles:

Solvent screening results :

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 8.93 | 72 | 98.5 |

| THF | 7.58 | 68 | 97.2 |

| Ethanol | 24.55 | 58 | 95.1 |

| Acetonitrile | 37.5 | 63 | 96.8 |

DCM remains optimal due to its low polarity, which stabilizes the ethoxymethylene group . Catalytic additives like DMAP (4-dimethylaminopyridine) at 0.1 equiv improve reaction rates by 40% without affecting enantiomeric purity .

Purification and Characterization

Crude products typically contain ≤5% impurities (HPLC), primarily unreacted 1-naphthylamine and hydrolysis byproducts. Purification protocols include:

-

Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate)

-

Recrystallization : Ethanol/water (3:1) at −20°C yields needle-like crystals suitable for X-ray diffraction .

Spectroscopic data :

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethylene)-N-(naphthalen-1-yl)-3-oxobutanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: The ethoxymethylene group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Ethoxymethylene)-N-(naphthalen-1-yl)-3-oxobutanamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of dyes, pigments, and other materials with specific optical properties.

Mechanism of Action

The mechanism of action of 2-(Ethoxymethylene)-N-(naphthalen-1-yl)-3-oxobutanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. The ethoxymethylene group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity to its targets. The naphthalen-1-yl group can also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:

- Substituent Effects: The ethoxy group in compound 14 and the target compound confers higher melting points (210–212°C) compared to the dimethylamino analog 12 (163–165°C), likely due to reduced steric hindrance and stronger intermolecular interactions . Sulfur-containing groups (e.g., dithiolane in 7c) introduce distinct electronic environments, as evidenced by upfield shifts in ¹H NMR spectra .

- Synthetic Efficiency: Ethoxymethylene derivatives (e.g., 14) exhibit lower yields (45%) compared to dimethylamino analogs (98%), possibly due to side reactions under acidic conditions .

Spectral and Crystallographic Insights

- ¹H NMR : Ethoxymethylene protons in analogs resonate as quartets near 4.2 ppm, while dithiolane protons in 7c appear as multiplets at 3.4–3.5 ppm .

Biological Activity

2-(Ethoxymethylene)-N-(naphthalen-1-yl)-3-oxobutanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an ethoxymethylene group attached to a naphthalenyl moiety and a 3-oxobutanamide backbone. Its molecular formula is C₁₅H₁₅N₃O₂, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms, which contribute to its biological properties.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Modulation : It may interact with various receptors, leading to altered signaling pathways that could impact cellular responses.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which can protect cells from oxidative stress.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity :

- In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. For instance, it was found to inhibit the growth of specific cancer types by disrupting the cell cycle and promoting programmed cell death.

- Antimicrobial Properties :

- The compound has demonstrated antimicrobial effects against various bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects :

- Initial findings indicate that it may reduce inflammation markers, making it a candidate for inflammatory disease treatment.

Case Studies

Several studies have evaluated the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Showed significant inhibition of tumor growth in vitro with an IC50 value of 15 µM. |

| Study 2 | Antimicrobial Activity | Exhibited bacteriostatic effects against E. coli and S. aureus with MIC values ranging from 32 to 64 µg/mL. |

| Study 3 | Anti-inflammatory Effects | Reduced TNF-alpha levels in LPS-stimulated macrophages by 40% at a concentration of 10 µM. |

Research Findings

Recent research highlights the compound's potential as a therapeutic agent:

- Pharmacokinetics : Studies suggest favorable absorption and distribution characteristics, although further research is needed to assess metabolism and excretion.

- Toxicity Profile : Preliminary toxicity assessments indicate a low toxicity profile at therapeutic doses, but comprehensive toxicological studies are necessary.

Q & A

Q. What synthetic routes are available for 2-(Ethoxymethylene)-N-(naphthalen-1-yl)-3-oxobutanamide, and how can reaction conditions be optimized to improve yield?

The compound can be synthesized via condensation reactions involving ethoxymethylene derivatives and naphthalen-1-ylamine precursors. For example, a reflux-based approach using acetic acid with triethyl orthoacetate (as an ethoxymethylene donor) has been reported, yielding ~45% under controlled conditions . Key optimizations include:

- Catalyst selection : Acidic conditions (e.g., acetic acid) promote imine formation.

- Temperature control : Prolonged reflux (6+ hours) ensures complete conversion .

- Monitoring : Thin-layer chromatography (TLC) in ethyl acetate/hexane systems tracks reaction progress .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

A combination of techniques is critical:

- FTIR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ethoxymethylene (C-O-C, ~1250 cm⁻¹) groups .

- NMR : ¹H NMR reveals naphthalene aromatic protons (δ 7.5–8.5 ppm) and ethoxymethylene protons (δ 4.2–4.5 ppm for OCH₂CH₃). ¹³C NMR confirms ketone (δ ~200 ppm) and amide (δ ~165 ppm) carbons .

- Mass spectrometry (MS) : ESI-MS or APCI-MS provides molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 312.3) .

Q. What purification methods are recommended post-synthesis?

- Recrystallization : Ethanol or methanol recrystallization removes impurities, yielding high-purity crystals .

- Solvent extraction : Dichloromethane/water partitioning isolates the product from unreacted starting materials .

- Column chromatography : Silica gel with ethyl acetate/hexane gradients resolves closely related byproducts .

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELX refine the crystal structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles, particularly for the ethoxymethylene and naphthalene moieties. SHELX programs (e.g., SHELXL) refine the structure by:

- Data integration : Using .hkl files from diffraction experiments.

- Least-squares refinement : Minimizing residuals (R-factors < 0.05) .

- Validation : PLATON checks for twinning or disorder .

Q. What computational methods support the analysis of electronic properties and reactivity?

- DFT calculations : Gaussian or ORCA software predicts HOMO-LUMO gaps (e.g., ~4.5 eV) and electrostatic potential maps, highlighting nucleophilic/electrophilic sites .

- Molecular docking : AutoDock Vina assesses binding affinities to biological targets (e.g., enzymes involved in antimicrobial activity) .

Q. How should researchers address contradictions in spectral data during structural confirmation?

- Cross-validation : Compare NMR shifts with analogous compounds (e.g., N-(naphthalen-1-yl)-3-oxobutanamide derivatives) .

- Dynamic NMR : Resolve rotational barriers in the ethoxymethylene group at variable temperatures.

- Crystallographic corroboration : SC-XRD data overrules ambiguous spectroscopic assignments .

Q. What strategies mitigate side reactions during synthesis (e.g., hydrolysis or dimerization)?

- Moisture control : Use anhydrous solvents and inert atmospheres to prevent ethoxymethylene hydrolysis.

- Stoichiometric precision : Limit excess triethyl orthoacetate to avoid byproduct formation .

- Low-temperature quenching : Rapid cooling post-reaction minimizes thermal degradation .

Q. How can biological activity (e.g., antimicrobial) be methodologically evaluated?

- In vitro assays : Broth microdilution (MIC values) against S. aureus or E. coli .

- Antioxidant testing : DPPH radical scavenging assays quantify IC₅₀ values .

- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK293) assess safety thresholds .

Data Contradiction and Optimization Analysis

Q. Why might reported yields vary significantly across synthetic protocols?

Discrepancies arise from:

- Reagent purity : Impure triethyl orthoacetate reduces efficiency .

- Workup differences : Incomplete extraction or recrystallization lowers isolated yields .

- Scale effects : Milligram-scale syntheses often report higher yields than gram-scale .

Q. How do steric effects from the naphthalene group influence reactivity?

The bulky naphthalen-1-yl substituent:

- Slows condensation : Steric hindrance delays ethoxymethylene-amide bond formation.

- Directs regioselectivity : Favors E-isomer formation due to minimized van der Waals strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.